Benzene-1,4-diboronic acid mono-MIDA ester
Overview
Description
Benzene-1,4-diboronic acid mono-MIDA ester: is a boronic acid derivative known for its unique structure and reactivity Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,4-diboronic acid mono-MIDA ester typically involves the formation of the boron-containing ring followed by the introduction of the phenyl group. One common method is the reaction of 4-bromophenylboronic acid with a boron-containing precursor under specific conditions to form the desired compound. The reaction conditions often include the use of a palladium catalyst and a base in an organic solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl ring.
Scientific Research Applications
Chemistry: In organic synthesis, Benzene-1,4-diboronic acid mono-MIDA ester is used as a building block for the synthesis of more complex molecules. Its boronic acid functionality makes it a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boronic acids are known to inhibit certain enzymes, making them useful in the development of enzyme inhibitors for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and catalysts. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Benzene-1,4-diboronic acid mono-MIDA ester exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes that contain such functional groups. The compound’s unique structure allows it to interact with specific molecular pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
4-Iodobenzoic acid: Another aromatic compound with a different functional group, used in various organic synthesis reactions.
Uniqueness: What sets Benzene-1,4-diboronic acid mono-MIDA ester apart is its boron-containing ring structure, which imparts unique reactivity and potential applications. Unlike other boronic acids, this compound’s structure allows for specific interactions with molecular targets, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13B2NO6/c1-14-6-10(15)19-13(20-11(16)7-14)9-4-2-8(3-5-9)12(17)18/h2-5,17-18H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUGTOKUNBZXQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)B(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13B2NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675340 | |
Record name | [4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1104665-01-1 | |
Record name | [4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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